molecular formula C17H24N2O3S B2458599 (1R,5S)-N-(2,3-dimethoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 1705693-06-6

(1R,5S)-N-(2,3-dimethoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No. B2458599
M. Wt: 336.45
InChI Key: RNGRJYWSJMEDQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,5S)-N-(2,3-dimethoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide is a useful research compound. Its molecular formula is C17H24N2O3S and its molecular weight is 336.45. The purity is usually 95%.
BenchChem offers high-quality (1R,5S)-N-(2,3-dimethoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,5S)-N-(2,3-dimethoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Crystal Structure Characterization

Research on related compounds often focuses on their synthesis and crystal structure characterization to understand their molecular configurations and potential for further modification. For example, studies have reported the synthesis of complex structures such as "methyl (1R,2R,3S,5S,8S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate tetra­chloroaurate(III)" and detailed their crystal structure to shed light on the molecular interactions and stability of such compounds. These insights are crucial for designing molecules with desired properties for various scientific applications (Wood, Brettell, & Lalancette, 2007).

Conformational Rigid Analogue Synthesis

The development of conformationally rigid analogues of flexible molecules is another significant area of research. These analogues, such as "8-((benzyloxy)carbonyl)-3-methylene-8-azabicyclo(3.2.1)octane-1,5-dicarboxylic acid," synthesized from dimethyl rac-2,5-dibromohexanedioate, are studied for their unique chemical and physical properties that can be exploited in various scientific domains. Such research is pivotal for the creation of molecules with specific characteristics, including increased stability or enhanced interaction with biological targets (Kubyshkin et al., 2009).

Novel Class of Conformationally Constrained Dipeptide Isosteres

The creation of conformationally constrained dipeptide isosteres based on enantiopure 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids derived from tartaric acid and various α-amino acids represents an advanced application of these molecules. These isosteres are explored for their potential in peptidomimetic synthesis, which is crucial for drug discovery and development. By mimicking the structure of peptides, these isosteres can influence protein-protein interactions, which are essential for numerous biological processes (Guarna et al., 1999).

Highly Functionalized Template Synthesis

Another significant application is the synthesis of highly functionalized templates for the development of diverse molecules. For example, 1,5-diazabicyclo[3.3.0]octane-2-carboxylic acids were synthesized via cycloaddition, providing a rigid template that can be further modified to create a wide range of molecules. This approach is particularly relevant in medicinal chemistry, where the synthesis of complex molecules with potential therapeutic effects is a primary goal (Bicknell & Hird, 1996).

properties

IUPAC Name

N-(2,3-dimethoxyphenyl)-3-methylsulfanyl-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-21-15-6-4-5-14(16(15)22-2)18-17(20)19-11-7-8-12(19)10-13(9-11)23-3/h4-6,11-13H,7-10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGRJYWSJMEDQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)N2C3CCC2CC(C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S)-N-(2,3-dimethoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide

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